4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Historical Development of Benzothiazole-Based Sulfonamides
The benzothiazole scaffold first gained prominence in the 1930s with the discovery of sulfonamide antibiotics, which demonstrated unprecedented efficacy against bacterial infections. Early derivatives like sulfathiazole established the therapeutic potential of combining sulfur-containing heterocycles with aromatic systems. Over the subsequent decades, systematic modifications of the benzothiazole core yielded compounds with diverse biological activities, as illustrated by the 150+ FDA-approved sulfonamide drugs developed between 1937 and 2012.
A critical milestone emerged in the 1990s with the rational design of benzothiazole sulfonamides targeting specific enzyme classes. For instance, carbonic anhydrase inhibitors such as SLC-0111 demonstrated how ureido linkers between benzothiazole moieties and sulfamoyl groups could enhance isoform selectivity. This period also saw the introduction of methoxy substituents on benzothiazole rings, which improved blood-brain barrier penetration in neurological agents. The structural evolution of these compounds reflects an ongoing balance between electronic modulation (via sulfonamide groups) and steric optimization (through thiazole ring substitutions).
Emergence of Sulfamoylbenzamide Scaffolds in Drug Discovery
Sulfamoylbenzamide architectures gained traction in the early 2000s as researchers sought to overcome limitations of first-generation sulfonamides. The prototypical structure – featuring a sulfamoyl group (-SO₂NH₂) attached to a benzamide core – provided enhanced hydrogen-bonding capacity compared to simpler sulfonamides. When combined with thiazole substituents, these systems demonstrated improved pharmacokinetic profiles due to:
- Increased metabolic stability from the electron-withdrawing sulfamoyl group
- Enhanced target affinity through π-π stacking of the benzamide-thiazole system
- Tunable solubility via N-alkylation of the sulfamoyl moiety
Recent work has focused on optimizing linker regions between these components. For example, replacing rigid ureido spacers with flexible bis(2-methoxyethyl) groups, as seen in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, allows conformational adaptation to diverse binding pockets. The 2,4-dimethylphenyl substitution pattern on the thiazole ring further modulates lipophilicity, addressing solubility challenges observed in earlier analogs.
Research Significance and Current Scientific Context
Modern drug discovery efforts prioritize multi-target agents capable of addressing complex disease pathways. The compound this compound exemplifies this trend through its modular design:
| Structural Feature | Potential Therapeutic Relevance |
|---|---|
| Bis(2-methoxyethyl) group | Enhanced blood-brain barrier penetration |
| 2,4-Dimethylphenyl | Selective kinase inhibition |
| Sulfamoylbenzamide core | Carbonic anhydrase isoform modulation |
Contemporary studies have demonstrated that such hybrid structures exhibit dual inhibitory activity against both enzymatic targets (e.g., carbonic anhydrases) and protein aggregation processes (e.g., tau fibrillization). This multifunctionality positions sulfamoylbenzamide thiazoles as promising candidates for treating neoplasms and neurodegenerative disorders. Recent synthetic advances, particularly in regioselective thiazole functionalization, now enable precise control over electronic and steric properties – a critical requirement for overcoming drug resistance mechanisms.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-17-5-10-21(18(2)15-17)22-16-33-24(25-22)26-23(28)19-6-8-20(9-7-19)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJURWKHAFMYESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy as a pharmaceutical agent.
Chemical Structure and Synthesis
The compound's structure is characterized by a benzamide core, bis(2-methoxyethyl)sulfamoyl groups, and a thiazole moiety. The molecular formula is , and it has a molecular weight of approximately 453.55 g/mol.
Synthetic Route
The synthesis typically involves several steps:
- Formation of the Sulfonamide Intermediate : Reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride.
- Reduction : The nitro group is reduced to an amine using palladium on carbon (Pd/C).
- Final Coupling : The amine reacts with bis(2-methoxyethyl)sulfamoyl chloride to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide groups can form hydrogen bonds with target proteins, potentially inhibiting their function.
- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, a study found that modifications in the thiazole ring structure enhanced anticancer activity through the inhibition of tubulin polymerization .
Study 1: Antiproliferative Activity
A series of analogs were tested for their antiproliferative effects on melanoma and prostate cancer cells. The results showed that certain structural modifications led to improved activity in the low nanomolar range compared to earlier compounds .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 50 | Melanoma |
| Compound B | 30 | Prostate |
| Target Compound | 15 | Melanoma |
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups. This uniqueness contributes to its distinct reactivity and interaction profiles.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Compound X | Similar | Moderate Anticancer |
| Target Compound | Unique | High Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfamoyl benzamide derivatives with a 1,3-thiazole core. Below is a detailed comparison with structurally and functionally related analogs:
Key Observations :
Removal of the sulfamoyl group (e.g., phenoxybenzamide analog) retains bioactivity but alters pharmacokinetics, suggesting sulfamoyl is critical for solubility or target engagement .
Sulfamoyl Modifications :
- Bis(2-methoxyethyl) substituents (target compound) enhance hydrophilicity compared to bulkier groups like cyclohexyl-ethyl (LMM11), which may limit membrane permeability .
- Analog M6 replaces sulfamoyl with a dioxothiazolidin-ylidene group, improving solubility but eliminating sulfonamide-mediated interactions .
Core Heterocycle Variations :
- Replacement of thiazole with oxadiazole (LMM11) shifts biological activity from plant growth modulation to antifungal effects, highlighting the role of the heterocycle in target specificity .
Table 2: Physicochemical Properties
Notes :
- The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for cellular uptake and systemic distribution.
- Sulfamoyl analogs generally exhibit superior solubility compared to non-sulfonamide derivatives (e.g., phenoxybenzamide) due to hydrogen-bonding capacity .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 2,4-dimethylphenyl and bis(2-methoxyethyl)sulfamoyl groups synergistically enhance bioactivity, as seen in plant growth modulation assays (119–129% efficacy in analogs) .
- Synthetic Feasibility : The compound can be synthesized via nucleophilic substitution of sulfamoyl chlorides with thiazole amines, similar to methods described for triazole derivatives .
- Therapeutic Potential: Structural analogs with modified sulfamoyl groups (e.g., LMM11) show promise in antifungal applications, suggesting the target compound could be repurposed with minor modifications .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide?
Answer:
The synthesis of this compound involves multi-step reactions, including thiazole ring formation, sulfamoylation, and benzamide coupling. Key parameters to optimize include:
- Temperature control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation during sulfamoylation .
- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance solubility and reaction efficiency .
- Catalysts : Employ coupling agents such as DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purification : Utilize column chromatography or recrystallization to isolate high-purity intermediates .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : Confirm the presence of sulfamoyl (δ 3.2–3.5 ppm for methoxyethyl groups) and thiazole protons (δ 7.5–8.5 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- IR spectroscopy : Identify sulfonamide (1320–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfamoylbenzamide derivatives?
Answer:
Discrepancies in bioactivity often arise from structural modifications or assay variability. A systematic approach includes:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxyethyl vs. chloroethyl groups) on antimicrobial potency .
- Assay standardization : Replicate studies under identical conditions (e.g., MIC assays using Staphylococcus aureus ATCC 25923) .
- Computational modeling : Perform molecular docking to predict binding affinities to targets like dihydrofolate reductase .
- Meta-analysis : Aggregate data from multiple sources to identify trends in efficacy or toxicity .
Advanced: What experimental strategies are effective for elucidating the mechanism of action of this compound in anticancer research?
Answer:
To investigate mechanistic pathways:
- Cellular assays : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity and IC₅₀ values .
- Flow cytometry : Analyze apoptosis via Annexin V/PI staining or cell cycle arrest (e.g., G1/S phase) .
- Western blotting : Evaluate protein expression (e.g., Bcl-2, Bax) to identify apoptotic pathways .
- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to pinpoint molecular targets .
Basic: How should researchers handle solubility challenges during in vitro studies of this compound?
Answer:
Address low aqueous solubility using:
- Co-solvents : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cellular toxicity .
- Surfactants : Use Tween-80 or cyclodextrins to enhance dispersion in cell culture media .
- pH adjustment : Dissolve in buffered saline (pH 7.4) for physiological compatibility .
Advanced: What methodologies are recommended for studying metabolic stability and degradation pathways?
Answer:
To assess pharmacokinetic properties:
- Liver microsome assays : Incubate with human/rat microsomes and monitor metabolites via LC-MS/MS .
- Stability studies : Expose to simulated gastric fluid (pH 2.0) or plasma to identify hydrolysis-prone groups (e.g., sulfamoyl) .
- Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic byproducts .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
Advanced: How can computational chemistry aid in the design of derivatives with enhanced bioactivity?
Answer:
Computational tools enable rational drug design through:
- Molecular docking : Predict binding modes to targets like tubulin or topoisomerase II using AutoDock Vina .
- QSAR modeling : Correlate electronic parameters (e.g., logP, HOMO/LUMO) with antimicrobial activity .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity .
Table 1: Key Functional Groups and Their Analytical Signatures
| Functional Group | NMR Shift (¹H) | IR Absorption (cm⁻¹) |
|---|---|---|
| Sulfamoyl (-SO₂N-) | δ 3.2–3.5 (methoxyethyl) | 1320–1160 (S=O) |
| Thiazole ring | δ 7.5–8.5 (aromatic) | – |
| Benzamide (-CONH-) | δ 8.1–8.3 (amide proton) | 1650–1680 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
